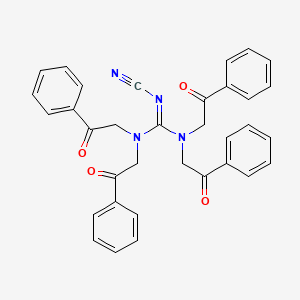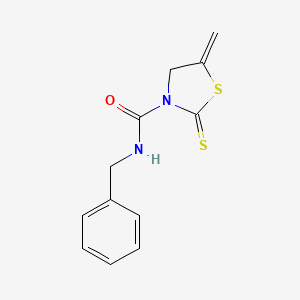
N,N-Diethyl-2-(3-methoxyanilino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-2-(3-methoxyanilino)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core structure with a diethylamino group and a methoxyaniline substituent. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-(3-methoxyanilino)benzamide typically involves the condensation of 3-methoxyaniline with N,N-diethylbenzamide. The reaction is usually carried out in the presence of a suitable catalyst, such as copper-based metal-organic frameworks, which promote oxidative coupling reactions. The reaction conditions often include elevated temperatures and the use of solvents like dichloromethane or toluene .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of heterogeneous catalysts, such as copper oxide nanoparticles, can enhance the efficiency and yield of the reaction. The process is optimized to achieve high purity and yield, with considerations for environmental and economic factors .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-2-(3-methoxyanilino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-2-(3-methoxyanilino)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-2-(3-methoxyanilino)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diethyl-3-methylbenzamide:
N,N-Diethylbenzamide: A simpler analog without the methoxy group.
N,N-Diethyl-2-(4-methoxyanilino)benzamide: A structural isomer with the methoxy group in a different position.
Uniqueness
N,N-Diethyl-2-(3-methoxyanilino)benzamide is unique due to the presence of the methoxy group at the 3-position of the aniline ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
207802-65-1 |
|---|---|
Molekularformel |
C18H22N2O2 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
N,N-diethyl-2-(3-methoxyanilino)benzamide |
InChI |
InChI=1S/C18H22N2O2/c1-4-20(5-2)18(21)16-11-6-7-12-17(16)19-14-9-8-10-15(13-14)22-3/h6-13,19H,4-5H2,1-3H3 |
InChI-Schlüssel |
LKMLYLPCZXITBV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C1=CC=CC=C1NC2=CC(=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-1,6-dioxaspiro[4.6]undecane](/img/structure/B14243780.png)



![Phenol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14243801.png)


![7,8-Dimethoxy-4-methyl-1H-indeno[1,2-b]pyridine-5,9-dione](/img/structure/B14243811.png)



![N-Cyclohexyl-N-methyl-4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14243834.png)
![N-(3,4,5-Tris{[11-(acryloyloxy)undecyl]oxy}benzoyl)-L-alanine](/img/structure/B14243836.png)

